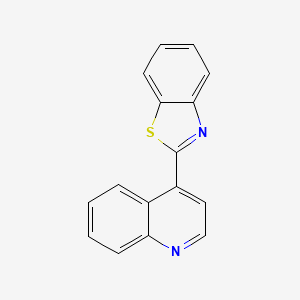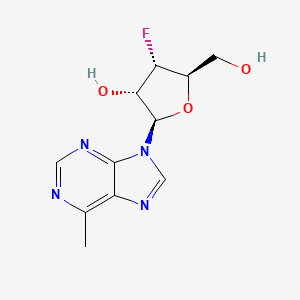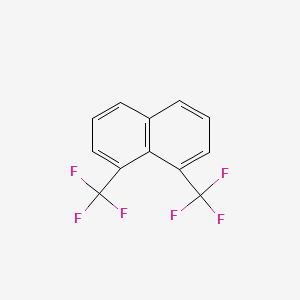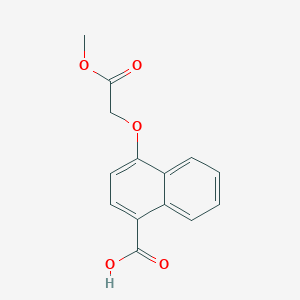
1-(Benzylthio)-N,N-dimethyl-2-(trimethylsilyl)ethenamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Benzylthio)-N,N-dimethyl-2-(trimethylsilyl)ethenamine is an organic compound that features a unique combination of functional groups, including a benzylthio group, a dimethylamino group, and a trimethylsilyl group
Preparation Methods
The synthesis of 1-(Benzylthio)-N,N-dimethyl-2-(trimethylsilyl)ethenamine typically involves the reaction of benzylthiol with N,N-dimethyl-2-(trimethylsilyl)ethenamine under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium tert-butoxide, to facilitate the nucleophilic substitution reaction. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the desired product.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with considerations for cost-effectiveness, safety, and environmental impact. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
1-(Benzylthio)-N,N-dimethyl-2-(trimethylsilyl)ethenamine undergoes various chemical reactions, including:
Oxidation: The benzylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove the benzylthio group, yielding N,N-dimethyl-2-(trimethylsilyl)ethenamine.
Substitution: The trimethylsilyl group can be replaced by other functional groups through nucleophilic substitution reactions, using reagents like halides or alkoxides.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, tetrahydrofuran), catalysts (e.g., palladium, nickel), and specific temperature and pressure settings to optimize reaction rates and selectivity. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(Benzylthio)-N,N-dimethyl-2-(trimethylsilyl)ethenamine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including heterocycles and natural product analogs.
Biology: The compound can be used as a probe to study biological processes involving sulfur-containing compounds and silyl groups.
Industry: Utilized in the production of specialty chemicals, materials, and catalysts for various industrial processes.
Mechanism of Action
The mechanism of action of 1-(Benzylthio)-N,N-dimethyl-2-(trimethylsilyl)ethenamine involves its interaction with specific molecular targets and pathways. The benzylthio group can participate in redox reactions, influencing cellular oxidative stress and signaling pathways. The trimethylsilyl group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and intracellular targets. The dimethylamino group can modulate the compound’s basicity and nucleophilicity, affecting its reactivity and binding affinity to biological macromolecules.
Comparison with Similar Compounds
1-(Benzylthio)-N,N-dimethyl-2-(trimethylsilyl)ethenamine can be compared with other similar compounds, such as:
1-(Benzylthio)-N,N-dimethyl-2-(trimethylsilyl)ethane: Lacks the double bond, resulting in different reactivity and stability.
1-(Benzylthio)-N,N-dimethyl-2-(trimethylsilyl)ethyne: Contains a triple bond, leading to distinct chemical properties and applications.
1-(Benzylthio)-N,N-dimethyl-2-(trimethylsilyl)propane: Features an additional carbon atom, altering its steric and electronic characteristics.
The uniqueness of this compound lies in its specific combination of functional groups, which confer a unique set of chemical and physical properties, making it valuable for various scientific and industrial applications.
Properties
Molecular Formula |
C14H23NSSi |
|---|---|
Molecular Weight |
265.49 g/mol |
IUPAC Name |
(E)-1-benzylsulfanyl-N,N-dimethyl-2-trimethylsilylethenamine |
InChI |
InChI=1S/C14H23NSSi/c1-15(2)14(12-17(3,4)5)16-11-13-9-7-6-8-10-13/h6-10,12H,11H2,1-5H3/b14-12+ |
InChI Key |
JIXCCQHADFZSKL-WYMLVPIESA-N |
Isomeric SMILES |
CN(C)/C(=C\[Si](C)(C)C)/SCC1=CC=CC=C1 |
Canonical SMILES |
CN(C)C(=C[Si](C)(C)C)SCC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![1-Phenyl-2-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine](/img/structure/B11854560.png)
![3-(4-Methylphenyl)[1,2,4]triazolo[3,4-a]isoquinoline](/img/structure/B11854561.png)


![5,11-Dimethyl[1]benzothieno[3,2-g]isoquinoline](/img/structure/B11854578.png)
